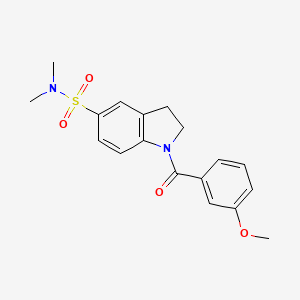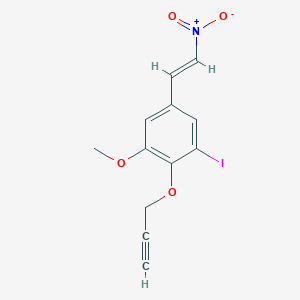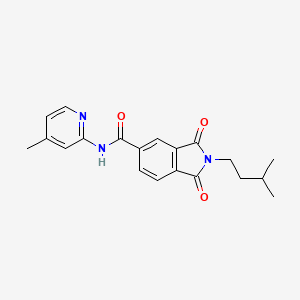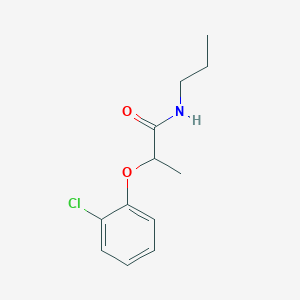![molecular formula C15H21ClN2O3S B4631618 1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)
1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Descripción general
Descripción
1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological activities. This compound, like its analogs, is synthesized and studied for its potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives, similar to this compound, often involves the reaction of chlorobenzyl sulfonyl chloride with piperidine or its derivatives under controlled conditions. This process may include steps like coupling under dynamic pH control in aqueous media, followed by substitution reactions to introduce various functional groups (H. Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category typically features a piperidine nucleus, which is crucial for the compound's biological activity. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are employed to elucidate the structure, confirming the presence of sulfonyl and carboxamide groups attached to the piperidine ring (H. R. Girish et al., 2008).
Chemical Reactions and Properties
Sulfonamide derivatives exhibit a variety of chemical reactions, primarily due to the reactive nature of the sulfonyl group. These compounds participate in further substitution reactions, allowing for the introduction of various functional groups, significantly altering their chemical and biological properties (S. Naveen et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamide derivatives like solubility, melting point, and crystalline structure are determined by the nature of their substituents. These compounds often exhibit good solubility in organic solvents and water, making them suitable for pharmacological applications (D. Yan & Chao Gao, 2000).
Chemical Properties Analysis
The chemical behavior of these compounds is influenced by the electron-withdrawing sulfonyl group, which impacts their acidity and reactivity towards nucleophiles. This characteristic is essential for their biological activity, as it affects the interaction with biological targets (P. Bach et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Activity
1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, due to its structural features, finds applications in the synthesis and catalytic activity research. For example, compounds containing piperidine and sulfonyl groups are studied for their enantioselective catalytic properties, as seen in the synthesis of sulfonyl hydrazones and their evaluation for antioxidant and anticholinesterase activities. These studies showcase the compound's role in medicinal chemistry, particularly in synthesizing compounds with significant biological activities (Karaman et al., 2016).
Potential as Anticancer Agents
Research into novel piperidine derivatives, including structures similar to this compound, has identified potential anticancer applications. Studies on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have indicated promising anticancer activities, with some compounds showing significant efficacy in inhibiting cancer cell growth. This suggests the compound's framework could be valuable in developing new therapeutic agents (Rehman et al., 2018).
Antimicrobial Activity
Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, the synthesis and screening of sulfonamide derivatives have demonstrated significant antibacterial activity against various pathogens. Such studies contribute to the development of new antibiotics, addressing the growing concern over antibiotic resistance (Ajani et al., 2013).
Alzheimer’s Disease Treatment
Research into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, related to the chemical structure of this compound, indicates potential application in treating Alzheimer's disease. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s disease therapy. Such studies highlight the compound's relevance in searching for new treatments for neurodegenerative disorders (Rehman et al., 2018).
Enzyme Inhibition for Therapeutic Applications
The structural motif of this compound is instrumental in synthesizing enzyme inhibitors with therapeutic potential. For example, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and evaluated for their acetylcholinesterase and butyrylcholinesterase inhibition activities. These inhibitors are promising for treating conditions like Alzheimer's disease, showcasing the compound's utility in medicinal chemistry research (Khalid, Rehman, & Abbasi, 2014).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-17-15(19)12-7-9-18(10-8-12)22(20,21)11-13-5-3-4-6-14(13)16/h3-6,12H,2,7-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSOJRYTGXKSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4631561.png)


![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)

![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)
![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)

